BenchChemオンラインストアへようこそ!

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

Chiral resolution Diastereomer separation Pharmaceutical intermediate purification

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol (CAS 1292836-20-4, predominantly the (1S,4S)-enantiomer) is a chiral diarylbutane-1,4-diol bearing chloro, fluoro, and nitro substituents on each phenyl ring. It is the penultimate chiral intermediate in the synthesis of pibrentasvir (ABT-530), a second-generation, pan-genotypic HCV NS5A inhibitor approved as a fixed-dose combination with glecaprevir.

Molecular Formula C16H12Cl2F2N2O6
Molecular Weight 437.2 g/mol
Cat. No. B13642633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol
Molecular FormulaC16H12Cl2F2N2O6
Molecular Weight437.2 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(CCC(C2=CC(=C(C=C2F)Cl)[N+](=O)[O-])O)O
InChIInChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2
InChIKeyCAXZNRBDCSSKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol – Procurement-Relevant Identity and Role as a Pibrentasvir Key Intermediate


1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol (CAS 1292836-20-4, predominantly the (1S,4S)-enantiomer) is a chiral diarylbutane-1,4-diol bearing chloro, fluoro, and nitro substituents on each phenyl ring. It is the penultimate chiral intermediate in the synthesis of pibrentasvir (ABT-530), a second-generation, pan-genotypic HCV NS5A inhibitor approved as a fixed-dose combination with glecaprevir [1]. The compound is produced via asymmetric reduction of the corresponding 1,4-dione (CAS 1292836-19-1) and is subsequently converted to pibrentasvir through sequential mesylation, coupling, cyclization, and deprotection steps [2]. Its procurement value is tied exclusively to its role as a regulatory-starting-material-equivalent intermediate in an approved drug substance manufacturing process, where stereochemical integrity, chemical purity, and residual diastereomer content directly determine downstream API quality [3].

Why Generic Substitution of 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol Is Not Feasible


The compound cannot be replaced by a generic diarylbutane diol, the corresponding dione, or the meso diastereomer without compromising the entire downstream synthesis. The (1S,4S) absolute configuration is mandatory for the subsequent construction of the chiral pyrrolidine-benzimidazole core of pibrentasvir; the meso (1R,4S)-diastereomer (Compound II) leads to an inactive diastereomer of the API and must be rigorously controlled [1]. The specific 4-chloro-2-fluoro-5-nitro substitution pattern on the phenyl rings is not arbitrary—it was optimized through extensive structure–activity relationship (SAR) studies to achieve picomolar potency against HCV genotypes 1–6 and to overcome resistance-associated substitutions that defeat first-generation NS5A inhibitors [2]. Swapping to analogs with different halogenation patterns or lacking the nitro groups would yield intermediates that either cannot be elaborated to the final API or produce API with sub-pan-genotypic antiviral coverage [3].

Quantitative Differentiation Evidence for (1S,4S)-1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol vs. Closest Analogs


Diastereomeric Purity: (1S,4S)-Diol vs. Meso (1R,4S)-Diol in Pibrentasvir Manufacturing

The target (1S,4S)-diol (Compound I) is co-produced with the meso (1R,4S)-diastereomer (Compound II) during chiral reduction of the dione precursor. The meso isomer is a critical impurity that propagates into an inactive API diastereomer. A patented DABCO complexation method selectively precipitates Compound II as a crystalline DABCO adduct (Compound IIa), enabling separation from Compound I remaining in the filtrate [1]. Using 0.23 equivalents of DABCO relative to the starting dione, the isolated Compound I achieves a purity of 98–99 area% with only 1–2 area% residual Compound II as measured by HPLC Method B, compared to the initial crude reduction mixture which contains approximately 84:16 ratio of I:II [2].

Chiral resolution Diastereomer separation Pharmaceutical intermediate purification Pibrentasvir

Asymmetric Reduction Yield and Enantioselectivity: Catalytic Hydrogenation vs. Stoichiometric Chiral Auxiliary Method

The synthesis of the (1S,4S)-diol from the prochiral 1,4-dione was originally reported using a stoichiometric chiral auxiliary ((R)-(+)-α,α-diphenylprolinol), requiring 17 mol% of the auxiliary and delivering modest diastereoselectivity [1]. A catalytic asymmetric hydrogenation method using a chiral iridium complex bearing (R)-O-SpiroPAP ligand achieves the same transformation with up to 99% yield, up to 99% ee, and >20:1 diastereomeric ratio (dr) [2]. This represents an improvement from stoichiometric to catalytic, eliminating 17 wt% chiral auxiliary consumption and increasing diastereoselectivity from unquantified moderate dr to >20:1 dr [3].

Asymmetric hydrogenation Chiral diol synthesis Catalytic vs. stoichiometric Pibrentasvir intermediate

Oxidation-State Differentiation: Diol vs. Dione as the Procurable Intermediate for Pibrentasvir API

Both the 1,4-dione (CAS 1292836-19-1, C₁₆H₈Cl₂F₂N₂O₆, MW 433.15) and the (1S,4S)-diol (CAS 1292836-20-4, C₁₆H₁₂Cl₂F₂N₂O₆, MW 437.18) are commercially available pibrentasvir intermediates . However, the dione requires a subsequent asymmetric reduction step to establish the two chiral centers before it can enter the downstream sequence. The diol, in contrast, is directly converted to the dimesylate (Pibrentasvir Impurity 4, CAS 1292836-21-5) and then coupled to the aniline fragment in the next step [1]. Procuring the pre-reduced (1S,4S)-diol eliminates the need for in-house asymmetric hydrogenation infrastructure, chiral catalyst sourcing, and diastereomer separation—operations that the AbbVie manufacturing patent identifies as the most time-intensive and purity-critical steps in the entire synthesis [2].

Redox state Synthetic intermediate Diol vs. dione Pibrentasvir route selection

Substitution Pattern Specificity: Chloro-Fluoro-Nitro Phenyl vs. Alternative Aryl Substitution in NS5A Inhibitor Pharmacophore

The 4-chloro-2-fluoro-5-nitrophenyl motif in this diol is not a generic placeholder; it was selected through iterative medicinal chemistry optimization to balance potency, pan-genotypic coverage, and resistance profile. In the NS5A inhibitor SAR campaign reported by Wagner et al., modification of the anchor phenyl substitution pattern dramatically altered replicon potency: the final pibrentasvir (containing the two 4-chloro-2-fluoro-5-nitrophenyl-derived moieties) exhibited EC₅₀ values of 1.4–5.0 pM against HCV genotypes 1–6 replicons and retained activity against key resistance-associated variants (e.g., GT1a Q30R, GT1b Y93H) that severely compromised first-generation inhibitors such as ombitasvir [1]. Analogs with alternative halogenation (e.g., difluoro or dichloro without nitro) showed reduced potency and narrower genotypic coverage in internal AbbVie studies as described in the discovery patent [2].

Structure–activity relationship NS5A inhibitor Halogen substitution Pan-genotypic antiviral

Predicted Physicochemical Differentiation: Diol vs. Dione for Handling, Storage, and Downstream Processing

The diol and dione differ substantially in physicochemical properties relevant to procurement, storage, and process handling. The diol (CAS 1292836-20-4) has a predicted boiling point of 596.8 ± 50.0 °C, density of 1.628 ± 0.06 g/cm³, and a predicted pKa of 12.47 ± 0.20 , consistent with its benzylic alcohol functionality. The dione (CAS 1292836-19-1, MW 433.15) lacks the hydroxyl groups and is consequently more electrophilic at the carbonyl carbons. The diol is stored at −20 °C for maximum recovery, reflecting its thermal sensitivity , whereas the dione does not carry an explicit cold-chain requirement. The diol's GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Physicochemical properties Stability Storage conditions Process chemistry

Optimal Procurement and Application Scenarios for (1S,4S)-1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol


GMP Manufacturing of Pibrentasvir Active Pharmaceutical Ingredient (API)

The sole validated industrial application of this diol is as the penultimate intermediate in pibrentasvir drug substance manufacturing. The compound is converted to the dimesylate, coupled with 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline, and elaborated through cyclization and deprotection to the final API [1]. For GMP production, the diol must meet ≥97% purity by HPLC with ≤2 area% meso diastereomer (Compound II) [2]. Procuring the pre-formed (1S,4S)-diol eliminates the need for in-house asymmetric hydrogenation and diastereomer separation, the two steps identified in AbbVie's manufacturing patent as the primary bottlenecks for commercial-scale production throughput [3].

Analytical Reference Standard for Pibrentasvir Impurity Profiling

This compound is cataloged as Pibrentasvir Impurity 1 (PBV51) and is used as a reference standard for HPLC method development, method validation (AMV), and quality control release testing of pibrentasvir drug substance and drug product [1]. Regulatory filings (ANDA, DMF) require quantification of this intermediate as a potential process impurity. The availability of the compound as a characterized reference standard with certificate of analysis (CoA) documenting purity, residual meso diastereomer content, and residual solvents is essential for establishing impurity acceptance criteria in regulatory submissions [2].

Medicinal Chemistry Derivatization for Next-Generation NS5A Inhibitor Discovery

The diol's two benzylic hydroxyl groups serve as synthetic handles for exploring structure–activity relationships beyond pibrentasvir. The (1S,4S) stereochemistry and 4-chloro-2-fluoro-5-nitro substitution pattern provide a validated pharmacophoric anchor for the NS5A inhibitor chemotype [1]. Researchers can derivatize the diol through esterification, sulfonylation, or oxidation to access libraries of analogs while retaining the critical aryl substitution and stereochemistry that confer pan-genotypic potency. The desymmetrization chemistry developed for pibrentasvir prodrug synthesis demonstrates that the homotopic nature of the diol enables selective mono-functionalization, expanding its utility in asymmetric synthesis methodology development [2].

Asymmetric Catalysis Methodology Development and Benchmarking

The prochiral 1,4-dione (CAS 1292836-19-1) and the derived (1S,4S)-diol serve as benchmark substrates for developing and evaluating new asymmetric hydrogenation catalysts. The transformation requires simultaneous control of two stereocenters with high diastereoselectivity and enantioselectivity, making it a stringent test of catalyst performance. Published benchmark data demonstrate that state-of-the-art Ir/spirocyclic phosphine-aminophosphine catalysts achieve up to 99% ee and >20:1 dr [1], providing a performance baseline against which new catalytic systems can be compared. The commercial availability of both the dione substrate and the authentic (1S,4S)-diol product (as a chiral HPLC reference) facilitates rigorous catalyst benchmarking without requiring independent synthesis of either component [2].

Quote Request

Request a Quote for 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.